N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

Overview

Description

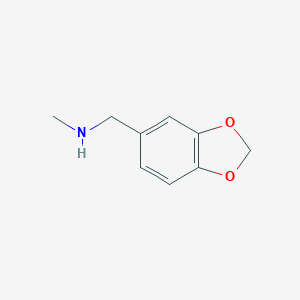

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is an organic compound that features a benzodioxole moiety attached to a methylamine group

Mechanism of Action

Target of Action

N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine, also known as 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine, is a compound that has been studied for its potential anticancer activity . The primary targets of this compound are cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly, a process crucial for cell division . It achieves this by suppressing tubulin polymerization or stabilizing the microtubule structure . This interaction leads to mitotic blockade and induces apoptosis in cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis . By modulating microtubule assembly, it disrupts the normal cell cycle, leading to cell death . This effect is particularly pronounced in cancer cells, which divide rapidly and are thus more susceptible to disruptions in cell division .

Pharmacokinetics

It is known that the compound is synthesized via a pd-catalyzed c-n cross-coupling

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through cell cycle arrest at the S phase . The compound has shown promising results in vitro, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Biochemical Analysis

Biochemical Properties

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have indicated that the effects of this compound can vary with different dosages . Detailed information on threshold effects and potential toxic or adverse effects at high doses is currently lacking .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that are still being studied . This includes investigations into any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes studies into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine typically involves the reaction of 1,3-benzodioxole with formaldehyde and methylamine. The process can be summarized as follows:

Starting Materials: 1,3-benzodioxole, formaldehyde, and methylamine.

Reaction: The 1,3-benzodioxole is reacted with formaldehyde in the presence of a catalyst to form a benzodioxole-methyl intermediate.

Amination: The intermediate is then treated with methylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

Oxidation: Produces oxides and other oxygenated derivatives.

Reduction: Yields various amine derivatives.

Substitution: Results in substituted benzodioxole compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine exhibits potential anticancer properties. The compound is believed to modulate microtubule assembly, which is crucial for cell division. By interfering with this process, it can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be modified for the development of new drugs with therapeutic effects. The ability to alter its chemical structure opens avenues for creating derivatives that may enhance efficacy or reduce side effects .

Materials Science

Development of New Materials

In materials science, this compound is being explored for its properties in creating new materials. Its chemical characteristics allow it to be incorporated into polymer matrices or other composite materials, potentially leading to innovative applications in electronics or nanotechnology .

Biological Studies

Biochemical Assays

The compound is utilized as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to bind to specific biomolecules makes it valuable for investigating cellular mechanisms and understanding disease pathology .

Cellular Effects and Mechanisms

Studies have shown that this compound influences cell signaling pathways and gene expression. This interaction can provide insights into cellular metabolism and the effects of various treatments on cell function.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole with formaldehyde and methylamine. The process can be summarized as follows:

- Starting Materials: 1,3-benzodioxole, formaldehyde, and methylamine.

- Reaction: 1,3-benzodioxole reacts with formaldehyde in the presence of a catalyst to form a benzodioxole-methyl intermediate.

- Amination: The intermediate is subsequently treated with methylamine to yield the final product.

Industrial production methods may involve continuous flow reactors and automated systems to optimize yield and quality.

Comparison with Similar Compounds

Similar Compounds

N-(1,3-benzodioxol-5-yl)-N-methylamine: Lacks the methyl group on the nitrogen atom.

1,3-benzodioxole-5-methylamine: Has a different substitution pattern on the benzodioxole ring.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine (BZMA) is an organic compound that has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, its interactions with various biological systems, and relevant research findings.

Chemical Structure and Properties

BZMA is characterized by a benzodioxole moiety, which is known for its prevalence in various natural products and synthetic compounds with diverse pharmacological effects. The compound's structure can be represented as follows:

This structure allows BZMA to interact with neurotransmitter systems, particularly those involving serotonin.

Interaction with Serotonin Receptors

Research indicates that BZMA interacts with specific serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for understanding its psychoactive properties and potential therapeutic applications. The modulation of serotonin receptors can influence mood and perception, making BZMA a candidate for further exploration in treating mood disorders.

Influence on Neurotransmitter Systems

BZMA has been shown to affect neurotransmitter systems by interacting with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine. This interaction may enhance the levels of these neurotransmitters in the brain, potentially leading to antidepressant effects.

Antidiabetic Potential

Recent studies on related benzodioxole derivatives have highlighted their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. For example, certain derivatives exhibited IC50 values indicating potent inhibition while maintaining safety profiles against normal cell lines. This aspect warrants further investigation into BZMA's potential antidiabetic effects .

Study on Psychoactive Properties

A study examining MDMA-like compounds found that BZMA exhibited behavioral effects distinct from traditional hallucinogens and stimulants. In animal models, BZMA demonstrated stimulus properties similar to those of MDMA, suggesting that it may belong to a novel class of entactogenic substances . This finding underscores the importance of understanding BZMA's behavioral effects as a precursor to potential therapeutic applications.

In Vitro Cytotoxicity Assays

In vitro assays have been conducted to assess the cytotoxicity of BZMA against various cancer cell lines. Although specific results for BZMA are not extensively documented, related compounds have shown significant cytotoxic effects while sparing normal cells, indicating a favorable therapeutic index .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| This compound | BZMA | Simple amine derivative |

| 1-(2H-1,3-Benzodioxol-5-yl)-N-[naphthalen-1-yl)methyl]methanamine | Complex Structure | Higher biological activity potential |

| N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl) | Complex tricyclic structure | Diverse pharmacological effects |

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPGPPSMCRKGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-27-3 | |

| Record name | (1,3-dioxaindan-5-ylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Methylenedioxy-N-methylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC2X5ZS9RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.